N-(3,5-Dimethylphenyl)-2-((5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
N-(3,5-Dimethylphenyl)-2-((5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide (Molecular Formula: C₁₉H₁₉N₃OS₃) is a sulfur-rich heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with dual thioether linkages. The structure comprises:
- A 3,5-dimethylphenyl group attached via an acetamide moiety.
- A 1,3,4-thiadiazole ring with two sulfur atoms at positions 2 and 3.
- A naphthalen-1-ylmethyl substituent at the 5-position of the thiadiazole.
The compound’s SMILES string (CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3)C) highlights its planar aromatic systems and sulfur-mediated connectivity, which may enhance lipophilicity and bioactivity . X-ray studies on analogous thiadiazoles (e.g., ) suggest planarity and intramolecular hydrogen bonding, which could influence solubility and crystallinity .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS3/c1-15-10-16(2)12-19(11-15)24-21(27)14-29-23-26-25-22(30-23)28-13-18-8-5-7-17-6-3-4-9-20(17)18/h3-12H,13-14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJVKUUCQDDJKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)SCC3=CC=CC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476484-09-0 | |
| Record name | N-(3,5-DIMETHYLPHENYL)-2-({5-[(1-NAPHTHYLMETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dimethylphenyl)-2-((5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiadiazole ring, followed by the introduction of the naphthalen-1-ylmethylthio group and the final attachment of the 3,5-dimethylphenyl group. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various thiol compounds. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dimethylphenyl)-2-((5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Structural Characteristics
The compound is characterized by a complex molecular structure that includes:
- Molecular Formula : C23H21N3OS3
- Molecular Weight : 451.6 g/mol
- Functional Groups :
- Thiadiazole moiety
- Thioether linkages
- Acetamide group
The presence of these functional groups contributes to its diverse chemical properties and biological activities, making it a subject of interest in medicinal chemistry.
Antimicrobial Properties
Research has indicated that thiadiazole derivatives possess notable antimicrobial activity. The incorporation of the naphthalenylmethyl thio group in this compound enhances its interaction with microbial cells, potentially leading to increased efficacy against various pathogens. Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal properties .
Anticancer Potential
Thiadiazole derivatives have been investigated for their anticancer properties. The unique structure of N-(3,5-Dimethylphenyl)-2-((5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide may contribute to its ability to inhibit cancer cell proliferation. Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .
Drug Development
The compound's unique structure makes it a candidate for drug development. Its potential as an antimicrobial and anticancer agent positions it as a valuable lead compound for further modification and optimization. Researchers are focusing on synthesizing analogs to improve potency and selectivity while minimizing toxicity .
Mechanistic Studies
Understanding the mechanism of action of this compound is crucial for its application in therapeutic contexts. Investigations into how this compound interacts at the molecular level with biological targets can provide insights into its efficacy and safety profile .
Case Study 1: Antimicrobial Activity Assessment
In a recent study, derivatives of thiadiazoles were tested against a panel of bacterial strains. The results indicated that modifications similar to those found in this compound significantly enhanced antimicrobial activity compared to standard antibiotics .
Case Study 2: Anticancer Efficacy
A series of experiments evaluated the cytotoxic effects of thiadiazole derivatives on various cancer cell lines. The findings revealed that compounds structurally related to this compound exhibited promising anticancer activity by inducing cell cycle arrest and apoptosis .
Mechanism of Action
The mechanism of action of N-(3,5-Dimethylphenyl)-2-((5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and the aromatic substituents may play crucial roles in binding to these targets and modulating their activity. Detailed studies on the molecular pathways involved would provide insights into its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Key Observations:
- Thiadiazole vs.
- Substituent Effects: The naphthalen-1-ylmethyl group in the target compound increases steric bulk compared to phenyl or benzyl groups in analogs (e.g., 6a-m), which may alter receptor-binding kinetics .
Functional Group Analysis
- Thioether Linkages: The dual thioethers in the target compound contrast with the ether (-O-) linkages in triazole derivatives (e.g., 6a). Thioethers are more lipophilic, which could enhance blood-brain barrier penetration compared to oxygen-containing analogs .
- Acetamide vs.
Research Findings and Implications
- Structural Uniqueness: The combination of dual thioethers , naphthalene , and 3,5-dimethylphenyl groups distinguishes the target compound from analogs. This structure may optimize interactions with hydrophobic enzyme pockets, as seen in fungicidal thiadiazoles .
- Thermodynamic Stability: IR data for triazole derivatives (e.g., 6b: νmax 1682 cm⁻¹ for C=O) suggest stronger hydrogen bonding than the target compound’s acetamide (C=O at ~1671 cm⁻¹), which could influence solubility .
- Crystallographic Insights: X-ray data for Schiff base-thiadiazoles () reveal planar geometries and intermolecular H-bonding, suggesting similar packing behavior for the target compound .
Biological Activity
N-(3,5-Dimethylphenyl)-2-((5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A 3,5-dimethylphenyl moiety
- A thiadiazole ring
- A naphthalen-1-ylmethyl thioether group
This unique combination may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds containing thiadiazole derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound has been studied for its potential effects on various biological targets.
Antimicrobial Activity
Thiadiazole derivatives have shown promising antimicrobial properties. For instance, studies have indicated that related compounds can inhibit the growth of bacteria and fungi effectively. The presence of the thiadiazole ring is often linked to enhanced activity against these pathogens due to its ability to disrupt cellular processes.
Anticancer Potential
Recent studies have explored the anticancer potential of thiadiazole derivatives. For example, compounds similar to this compound have demonstrated cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Research Findings
| Study | Compound | Biological Activity | IC50/EC50 Values |
|---|---|---|---|
| Thiadiazole Derivative | Antiviral (HCV) | 32.2 μM | |
| Related Thiadiazole | Anticancer (Leukemia) | 0.3 μM | |
| Thiadiazole Series | Antimicrobial | Varies |
Case Studies
- Antiviral Activity : A study on thiadiazole derivatives showed significant inhibition of HCV NS5B polymerase with IC50 values around 32 μM. This suggests potential for developing antiviral agents based on this scaffold.
- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that compounds with similar structures to this compound exhibited cytotoxic effects on leukemia cell lines with IC50 values as low as 0.3 μM, indicating strong potential for cancer therapeutics.
- Microbial Inhibition : Compounds derived from thiadiazoles have been tested against various bacterial strains showing effective inhibition at varying concentrations depending on the specific structure and substituents present.
The biological activity of this compound likely involves multiple mechanisms:
- Inhibition of Enzymatic Activity : Many thiadiazoles act by inhibiting key enzymes involved in pathogen metabolism.
- Disruption of Cellular Integrity : The compound may interfere with cell membrane integrity or function.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
Q & A
Q. What are the key synthetic routes for synthesizing this compound?
The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-thiadiazole core. A common approach includes:
- Step 1 : Condensation of thiosemicarbazide derivatives with carboxylic acids or their equivalents to form the thiadiazole ring .
- Step 2 : Thiolation of the thiadiazole at the 2-position using naphthalen-1-ylmethanethiol under basic conditions (e.g., KOH/EtOH) .
- Step 3 : Acylation of the N-(3,5-dimethylphenyl) group via nucleophilic substitution with chloroacetamide derivatives . Purification involves recrystallization from acetone or ethanol, with yields optimized by controlling reaction time (4–8 hours) and temperature (reflux conditions) .
Q. Which characterization techniques are critical for confirming the compound’s structure?
- NMR Spectroscopy : H and C NMR are used to verify substituent positions and confirm the acetamide linkage (e.g., δ 10.79 ppm for -NH in H NMR) .
- IR Spectroscopy : Peaks at 1671–1682 cm confirm C=O stretching in the acetamide group, while 1254–1303 cm indicate C-S bonds .
- X-ray Crystallography : Resolves planar geometry of the thiadiazole ring and intramolecular hydrogen bonds (e.g., C–H···N interactions) .
Q. What are the compound’s key structural features influencing reactivity?
- The 1,3,4-thiadiazole core enables electrophilic substitution at the 5-position.
- The naphthalen-1-ylmethylthio group enhances lipophilicity, affecting solubility and membrane permeability .
- The 3,5-dimethylphenyl substituent provides steric hindrance, modulating interaction with biological targets .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve thiolation efficiency compared to ethanol .
- Catalysis : Copper acetate (10 mol%) accelerates 1,3-dipolar cycloaddition in intermediate steps .
- Design of Experiments (DoE) : Statistical methods like factorial design minimize trials by varying temperature (60–100°C), stoichiometry (1:1–1:1.2), and reaction time .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Comparative Analysis : Evaluate substituent effects. For example, electron-withdrawing groups (e.g., -NO) on phenyl rings enhance antimicrobial activity, while methoxy groups reduce potency .
- Standardized Assays : Discrepancies in IC values may arise from assay conditions (e.g., pH, cell lines). Use validated protocols like microbroth dilution for antimicrobial testing .
Q. What methodologies elucidate the compound’s mechanism of action in biological systems?
- Molecular Docking : Predict binding affinity to enzymes (e.g., COX-2 or EGFR kinase) by simulating interactions with the thiadiazole core and naphthyl group .
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics to target proteins (e.g., KD values in µM range) .
- Metabolic Stability Studies : Use hepatic microsomes to assess cytochrome P450-mediated degradation .
Q. How do structural modifications impact structure-activity relationships (SAR)?
| Modification | Effect on Activity | Reference |
|---|---|---|
| Replacement of naphthyl with benzodioxole | ↓ Anticancer activity due to reduced hydrophobicity | |
| Addition of -Cl at phenyl ring | ↑ Antifungal activity (MIC reduced from 32 µg/mL to 8 µg/mL) | |
| Substitution of thiadiazole with oxadiazole | Alters selectivity for bacterial vs. mammalian targets |
Q. What computational tools are recommended for predicting physicochemical properties?
- Lipinski’s Rule of Five : Assess drug-likeness (e.g., molecular weight <500 Da, logP <5) .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior .
- Molecular Dynamics Simulations : Model solvation effects in aqueous vs. lipid environments .
Contradictory Data Analysis
Q. Why do some studies report high cytotoxicity while others show low toxicity?
- Cell Line Variability : Sensitivity differences between HeLa (high cytotoxicity) and HEK293 (low toxicity) may reflect tissue-specific uptake .
- Dosage Thresholds : Nonlinear dose-response curves observed in murine models suggest a safe window below 50 mg/kg .
Q. How to validate conflicting results in solubility studies?
- Hansen Solubility Parameters : Compare experimental solubility in DMSO (high) vs. water (low) with computational predictions .
- Co-solvency Approaches : Use PEG-400/water mixtures to enhance solubility for in vivo applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
